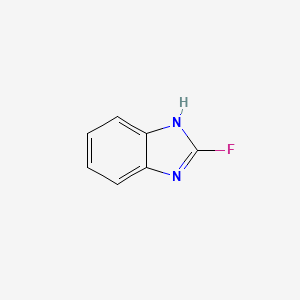

2-Fluoro-1H-benzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQNWWNMESYKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517345 | |

| Record name | 2-Fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57160-78-8 | |

| Record name | 2-Fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

One-Pot Synthesis of 2-Fluoro-1H-benzimidazole: A Technical Guide for Strategic Drug Development

Abstract

The 2-fluoro-1H-benzimidazole scaffold is a privileged pharmacophore in modern drug discovery, imparting unique physicochemical properties that can enhance metabolic stability, membrane permeability, and binding affinity. Despite its significance, a direct and efficient one-pot synthesis of this key heterocyclic building block remains an elusive goal in synthetic chemistry. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of plausible synthetic strategies to overcome this challenge. Moving beyond a mere recitation of established protocols, this document delves into the mechanistic rationale behind potential multi-step and modified one-pot approaches, offering field-proven insights into experimental design. We will explore three primary conceptual pathways: direct C-H fluorination, nucleophilic substitution from 2-halobenzimidazole precursors, and a Balz-Schiemann-type reaction from 2-aminobenzimidazole. Each proposed route is accompanied by a detailed, step-by-step methodology, a discussion of potential challenges, and a comparative analysis to guide the discerning medicinal chemist toward a successful synthesis.

The Challenge and Strategic Importance of this compound

The introduction of a fluorine atom at the 2-position of the benzimidazole core dramatically alters the molecule's electronic properties. The high electronegativity of fluorine can modulate the pKa of the N-H proton, influencing its hydrogen bonding capabilities and overall solubility. Furthermore, the C-F bond can serve as a metabolic shield, preventing oxidative degradation at this otherwise susceptible position. This combination of effects makes this compound a highly sought-after intermediate for the development of novel therapeutics.

However, the direct, one-pot synthesis from readily available starting materials like o-phenylenediamine is fraught with difficulty. The C2-H bond of the benzimidazole nucleus is not sufficiently activated for direct electrophilic fluorination under standard conditions without concomitant side reactions. This guide, therefore, presents a series of well-reasoned, albeit not yet fully realized in a single pot, synthetic blueprints for its construction.

Proposed Synthetic Strategies and Methodologies

Strategy 1: Direct C-H Fluorination via a Lithiated Intermediate

This approach is predicated on the deprotonation of the acidic C2-H bond to generate a nucleophilic intermediate, which can then be trapped by an electrophilic fluorinating agent. While technically a two-step process, it can be performed sequentially in a single reaction vessel, thus adhering to the "one-pot" philosophy.

Mechanistic Rationale: The C2 proton of an N-protected benzimidazole is significantly more acidic than other aromatic protons, allowing for selective deprotonation with a strong base like n-butyllithium. The resulting 2-lithiobenzimidazole is a potent nucleophile that can react with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®.

Experimental Workflow Diagram:

Caption: A conceptual workflow for the synthesis of this compound via C2-lithiation.

Detailed Experimental Protocol (Hypothetical):

-

N-Protection: To a solution of 1H-benzimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir for 30 minutes, then add a suitable protecting group precursor (e.g., (Boc)₂O, 1.2 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

-

Lithiation: Cool the solution of N-protected benzimidazole to -78 °C under an inert atmosphere (argon or nitrogen). Slowly add n-butyllithium (1.2 eq, 2.5 M in hexanes) dropwise. Stir the resulting solution at -78 °C for 1 hour.

-

Fluorination: In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI) (1.5 eq) in anhydrous THF. Add this solution dropwise to the lithiated benzimidazole solution at -78 °C.

-

Quenching and Deprotection: After stirring for 2 hours at -78 °C, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, dry over sodium sulfate, and concentrate under reduced pressure. The crude N-protected 2-fluorobenzimidazole can then be deprotected under appropriate acidic (e.g., trifluoroacetic acid in dichloromethane) or basic conditions to yield the final product.

Data Summary Table:

| Parameter | Description | Rationale |

| Protecting Group | Boc, SEM, or other suitable group | Prevents N-deprotonation by the strong base. |

| Base | n-Butyllithium | Sufficiently strong to deprotonate the C2 position. |

| Fluorinating Agent | NFSI, Selectfluor® | Commercially available, electrophilic fluorine sources. |

| Temperature | -78 °C | Critical for maintaining the stability of the lithiated intermediate. |

Strategy 2: Nucleophilic Fluorination of a 2-Halo Precursor

This strategy involves the initial synthesis of a 2-chloro- or 2-bromo-1H-benzimidazole, followed by a nucleophilic aromatic substitution (SNA) reaction with a fluoride source. This can be envisioned as a one-pot, two-step sequence.

Mechanistic Rationale: The C2 position of the benzimidazole ring is electron-deficient and can be susceptible to nucleophilic attack, especially with a good leaving group like a halogen. A high-boiling polar aprotic solvent is typically required to facilitate the displacement of the halide by the poorly nucleophilic fluoride ion.

Reaction Pathway Diagram:

Caption: A streamlined pathway for the synthesis via a 2-halobenzimidazole intermediate.

Detailed Experimental Protocol (Hypothetical One-Pot Adaptation):

-

Formation of 2-Chlorobenzimidazole: In a flame-dried flask, combine o-phenylenediamine (1.0 eq) and a phosgene equivalent (e.g., triphosgene, 0.4 eq) in a suitable solvent like toluene. Heat the mixture under reflux until the starting material is consumed (monitor by TLC).

-

In Situ Fluorination: Carefully evaporate the solvent under reduced pressure. To the crude 2-chlorobenzimidazole, add anhydrous cesium fluoride (CsF) or potassium fluoride (KF) (3.0-5.0 eq) and a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane. Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and monitor the progress by GC-MS or LC-MS.

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over magnesium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Data Summary Table:

| Parameter | Description | Rationale/Challenges |

| Halogenating Agent | Phosgene equivalent (e.g., triphosgene) | Forms the 2-chloro intermediate. Requires careful handling. |

| Fluoride Source | CsF, KF, or TBAF | CsF is more soluble and reactive than KF. Anhydrous conditions are crucial. |

| Solvent | DMSO, Sulfolane | High boiling point and ability to solvate the fluoride salt are necessary. |

| Temperature | High (150-180 °C) | Required to overcome the high activation energy of the SNA reaction. |

Strategy 3: Balz-Schiemann Type Reaction from 2-Aminobenzimidazole

This classical approach to aryl fluorides can be adapted for the synthesis of this compound, starting from the corresponding 2-amino derivative.[1]

Mechanistic Rationale: The Balz-Schiemann reaction involves the diazotization of a primary aromatic amine with nitrous acid to form a diazonium salt.[2] In the presence of tetrafluoroboric acid (HBF₄), the diazonium tetrafluoroborate salt is formed, which upon thermal or photochemical decomposition, yields the aryl fluoride.[1][3]

Reaction Scheme Diagram:

Caption: The Balz-Schiemann approach for the synthesis of this compound.

Detailed Experimental Protocol:

-

Diazotization: Dissolve 2-aminobenzimidazole (1.0 eq) in a solution of tetrafluoroboric acid (48% in water) at 0 °C. To this stirring solution, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Isolation of Diazonium Salt: Stir the reaction mixture for 1 hour at 0 °C. The precipitated diazonium tetrafluoroborate salt can be collected by filtration, washed with cold ether, and dried under vacuum.

-

Thermal Decomposition: The isolated diazonium salt is then carefully heated in an inert, high-boiling solvent (e.g., toluene or xylene) until the evolution of nitrogen gas ceases.

-

Work-up and Purification: After cooling, the reaction mixture is washed with a sodium bicarbonate solution to remove any acidic impurities. The organic layer is then dried and concentrated, and the product is purified by chromatography.

Data Summary Table:

| Parameter | Description | Rationale/Considerations |

| Starting Material | 2-Aminobenzimidazole | Can be synthesized from o-phenylenediamine and cyanogen bromide. |

| Reagents | NaNO₂, HBF₄ | Standard reagents for the Balz-Schiemann reaction.[2] |

| Intermediate | Diazonium tetrafluoroborate salt | Often isolable, but can be thermally unstable.[4] |

| Decomposition | Thermal | Requires careful temperature control to avoid side reactions. |

Comparative Analysis and Future Outlook

| Strategy | Advantages | Disadvantages |

| Direct C-H Fluorination | Potentially the most atom-economical and direct route. | Requires cryogenic temperatures and highly reactive organometallic intermediates. N-protection and deprotection steps add to the overall process. |

| Nucleophilic Fluorination | Starts from a more accessible intermediate. | Requires harsh reaction conditions (high temperatures) and anhydrous reagents. Yields can be variable. |

| Balz-Schiemann Reaction | A well-established and reliable method for aryl fluorides. | Involves the isolation of a potentially unstable diazonium salt intermediate. Requires a multi-step synthesis of the 2-amino precursor. |

The development of a true one-pot synthesis for this compound remains a significant challenge. Future research should focus on the development of novel catalytic systems for the direct C-H fluorination of the benzimidazole core under milder conditions. The use of transition metal catalysts, for instance, has shown promise in the activation of C-H bonds for various transformations and could potentially be applied to this problem.[5] Additionally, advancements in flow chemistry could enable the safe and efficient execution of the Balz-Schiemann reaction without the need for isolating the hazardous diazonium intermediate. Until such breakthroughs are achieved, the strategies outlined in this guide provide a robust conceptual framework for the synthesis of this valuable pharmaceutical building block.

References

- Nodwell, M. B., et al. (2015). Direct Photocatalytic Fluorination of Benzylic C–H Bonds with N-Fluorobenzenesulfonimide.

- Fadeeva, V. I., et al. (2025). Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties. Russian Journal of General Chemistry.

- Al-Masoudi, N. A., et al. (n.d.). Synthesis of Some of Fluorinated Benzimidazole Nucleosides.

- Knippel, et al. (n.d.). C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)

- Fadeeva, V. I., et al. (2025). Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties. [Journal Name, if available].

- Ruthenium-catalyzed nucleophilic fluorination of halobenzenes. (2015).

- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). [Journal Name, if available].

- Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties. (2025). [Journal Name, if available].

- Li, et al. (n.d.). [Title of article on synthesis of benzo-fused bisimidazoles]. [Journal Name, if available].

- Ekeeda. (2019). Balz Schiemann Reaction Video Lecture. YouTube.

- Knippel, et al. (n.d.). Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. [Journal Name, if available].

- Chemistry Learner. (n.d.). Balz-Schiemann Reaction: Definition, Examples, and Mechanism.

- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). MDPI.

- ACS GCI Pharmaceutical Roundtable. (n.d.).

- No College Needed. (2025). The Balz–Schiemann Reaction Mechanism. YouTube.

- BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism.

- Scientific Update. (2019). The Balz-Schiemann Reaction.

Sources

- 1. Balz-Schiemann Reaction: Definition, Examples, and Mechanism [chemistrylearner.com]

- 2. byjus.com [byjus.com]

- 3. youtube.com [youtube.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Accelerated Synthesis: Microwave-Assisted Preparation of 2-Fluoro-1H-benzimidazole

Abstract

The 2-Fluoro-1H-benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Traditional synthetic routes to this valuable heterocycle are often hampered by long reaction times, harsh conditions, and modest yields. This technical guide provides an in-depth exploration of a modern, efficient, and robust alternative: microwave-assisted organic synthesis (MAOS). We will dissect the fundamental principles of microwave heating, present a detailed and validated protocol for the synthesis of this compound, and discuss the critical parameters that govern reaction success. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic technologies to accelerate their discovery pipelines.

Introduction: The Imperative for Efficient Synthesis

The benzimidazole nucleus is a cornerstone in pharmaceutical chemistry, renowned for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of a fluorine atom at the 2-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making 2-fluoro-substituted benzimidazoles highly sought-after targets in drug discovery.[3]

Conventional synthesis typically involves the condensation of an o-phenylenediamine with a fluorine-containing carboxylic acid or its derivative.[3][4] These methods, while established, often require prolonged heating under reflux for many hours, which can lead to thermal degradation and the formation of impurities, complicating purification and reducing overall yield.[5]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges. By utilizing microwave irradiation, MAOS offers rapid, uniform, and highly efficient heating of the reaction mixture.[6][7][8] This leads to dramatic accelerations in reaction rates, often reducing synthesis times from hours to mere minutes, while simultaneously improving product yields and purity.[6][9]

The Science of Microwave-Assisted Chemistry

Unlike conventional conductive heating where heat is transferred slowly from an external source, microwave energy heats the entire sample volume simultaneously. This volumetric heating is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[7][10]

-

Dipolar Polarization: Polar molecules within the reaction mixture, such as solvents and reagents, attempt to align themselves with the rapidly oscillating electric field of the microwaves. The resulting molecular friction generates intense, uniform heat.

-

Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the oscillating electric field, causing collisions that generate heat.

This unique heating mechanism avoids the vessel-wall temperature gradients seen in conventional heating, leading to more homogeneous reaction conditions and often enabling access to chemical transformations that are inefficient at lower temperatures.[7][8]

Core Synthesis Protocol: this compound

The most common and reliable route for this synthesis is the acid-catalyzed cyclocondensation of o-phenylenediamine with a suitable fluorine source. While various fluorine-containing reagents can be used, this guide will focus on a representative protocol adaptable in most laboratory settings.

Reaction Scheme

The overall transformation is a classic condensation reaction, forming the imidazole ring fused to the benzene core.

Image: Chemical reaction scheme for the synthesis of this compound from o-phenylenediamine.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure, from initial setup to final product characterization.

Caption: A streamlined workflow for the synthesis and analysis of this compound.

Detailed Step-by-Step Methodology

This protocol is a generalized procedure based on common literature methods.[9] Researchers should optimize conditions based on their specific microwave reactor and reagents.

-

Reagent Preparation: In a 10 mL microwave process vial, combine o-phenylenediamine (1.0 mmol), a fluorine-containing carboxylic acid (e.g., 2-fluoroacetic acid, 1.0 mmol), and a catalytic amount of a strong acid (e.g., 2-3 drops of 4M HCl).

-

Vessel Sealing: Add a magnetic stir bar to the vial and securely seal it with a septum cap.

-

Microwave Irradiation: Place the vial into the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture at a set temperature (typically 120-150°C) for a short duration (e.g., 5-15 minutes). The reaction should be monitored by TLC for the consumption of starting material.

-

Cooling and Work-up: Once the reaction is complete, cool the vial to room temperature using compressed air. Carefully uncap the vial in a fume hood.

-

Neutralization: Pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Mechanistic Insights & Critical Parameters

Understanding the reaction mechanism is key to troubleshooting and optimization. The synthesis proceeds via a classic cyclocondensation pathway.

Reaction Mechanism

Caption: Key steps in the formation of the benzimidazole ring system.

The critical, rate-limiting step in conventional heating is often the dehydration of the tetrahedral intermediate (Step 3). Microwave irradiation efficiently overcomes the energy barrier for this elimination reaction, drastically shortening the required reaction time.[10]

Optimization and Causality

-

Catalyst: An acid catalyst (e.g., HCl, p-TSA) is crucial for protonating the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the diamine.[11]

-

Solvent: While some microwave reactions can be performed solvent-free, the use of a polar solvent (e.g., ethanol, DMF) that couples efficiently with microwave energy can ensure rapid and uniform heating.[12][13] However, solvent-free conditions can lead to cleaner reactions and easier workups.[7][13]

-

Temperature and Time: These are the most critical parameters. Higher temperatures lead to faster rates, but can also promote side reactions. A systematic optimization is recommended, starting with a moderate temperature (e.g., 120°C) and short time (e.g., 5 min), and monitoring the reaction progress by TLC.

Comparative Data

The advantages of MAOS are best illustrated by comparing reaction parameters with conventional methods.

| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Microwave | HCl | Ethanol | 140 | 10 min | ~85-95% | [9][12] |

| Conventional | HCl | Toluene | 110 (Reflux) | 9 h | ~83-97% | [5] |

| Conventional | None | Various | 80-95 | 9-12 h | Variable | [3][5] |

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis. Note the dramatic reduction in reaction time with comparable or improved yields for the microwave method.

Product Characterization

Confirmation of the final product's identity and purity is non-negotiable. Standard analytical techniques are employed.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation. The ¹⁹F NMR will show a characteristic signal for the fluorine atom attached to the imidazole ring.[12][14]

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[5][12]

-

Infrared (IR) Spectroscopy: Shows characteristic peaks for N-H stretching of the imidazole ring.

-

Melting Point: A sharp melting point is indicative of high purity.[5]

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of medicinally relevant heterocycles like this compound. The method is demonstrably faster, highly efficient, and aligns with the principles of green chemistry by reducing energy consumption and reaction times.[6][8] By providing precise control over reaction conditions and enabling rapid optimization, MAOS empowers researchers to accelerate the discovery and development of new chemical entities. This guide provides a robust framework for the successful implementation of this powerful technology in the modern research laboratory.

References

-

Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]

-

Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. (n.d.). Arkat USA. [Link]

-

Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. (2018). Molecules. [Link]

-

Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. [Link]

-

PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). (n.d.). ResearchGate. [Link]

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Journal of Chemistry and Applied Chemical Engineering. [Link]

-

Synthesis, Characterization and Antibacterial Activity of Benzimidazole Derivatives. (2021). Scholars Middle East Publishers. [Link]

-

Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Medicinal Chemistry. [Link]

-

The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2019). Molecules. [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]

-

Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015). Symbiosis Online Publishing. [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (n.d.). EnPress Journals. [Link]

-

Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine. [Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). MDPI. [Link]

-

Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. (2018). MDPI. [Link]

-

Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2020). ACS Organic & Inorganic Au. [Link]

-

Synthesis and Purification of 2-deoxy-2-[18F]fluoro-D-glucose and 2-deoxy-2-[18F]fluoro-D-mannose: Characterization of Products by 1H- And 19F-NMR Spectroscopy. (1986). The International journal of applied radiation and isotopes. [Link]

-

Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. (n.d.). Asian Journal of Chemistry. [Link]

Sources

- 1. ijpsm.com [ijpsm.com]

- 2. jddtonline.info [jddtonline.info]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation [systems.enpress-publisher.com]

- 5. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. ajchem-a.com [ajchem-a.com]

- 7. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and purification of 2-deoxy-2-[18F]fluoro-D-glucose and 2-deoxy-2-[18F]fluoro-D-mannose: characterization of products by 1H- and 19F-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis Mechanisms of Fluorinated Benzimidazoles

Introduction: The Strategic Value of Fluorine in Benzimidazole Scaffolds

The benzimidazole nucleus is a cornerstone pharmacophore in modern drug discovery, forming the structural basis for a range of therapeutics from proton-pump inhibitors like omeprazole to anthelmintics such as albendazole. The strategic incorporation of fluorine atoms into this privileged scaffold represents a powerful tactic in medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's physicochemical and biological profile. Introducing fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable electrostatic interactions, and alter pKa to optimize bioavailability.

However, the synthesis of fluorinated benzimidazoles is not merely a trivial adaptation of classical methods. The potent electron-withdrawing nature of fluorine substituents can significantly alter the reactivity of precursors, necessitating a nuanced understanding of reaction mechanisms and careful optimization of conditions. This guide provides an in-depth exploration of the core synthetic strategies, delving into the mechanistic rationale behind experimental choices and presenting field-proven protocols for researchers, scientists, and drug development professionals.

Core Synthetic Strategy I: The Phillips-Ladenburg Condensation

The most prevalent and historically significant method for constructing the benzimidazole core is the Phillips-Ladenburg reaction. This approach involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic and often dehydrating conditions.[1][2]

Mechanistic Deep Dive

The reaction proceeds through a well-defined, acid-catalyzed pathway. Understanding this mechanism is critical to troubleshooting and adapting the reaction for fluorinated analogues.

-

Acid Activation: The process begins with the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., HCl, Polyphosphoric Acid). This activation dramatically increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: One of the amino groups of the o-phenylenediamine, acting as a nucleophile, attacks the activated carbonyl carbon. This step forms a tetrahedral intermediate.

-

Proton Transfer & Dehydration: A series of proton transfers facilitates the elimination of a water molecule, yielding an N-acyl-o-phenylenediamine intermediate (an amidine).

-

Intramolecular Cyclization: The second amino group of the diamine then performs an intramolecular nucleophilic attack on the amide carbon.

-

Final Dehydration: A final acid-catalyzed dehydration from the resulting cyclic intermediate yields the aromatic benzimidazole ring.

Scientist's Note (E-E-A-T): The presence of an electron-withdrawing fluorine atom on the o-phenylenediamine ring decreases the nucleophilicity of the amino groups. This can slow down the initial nucleophilic attack (Step 2), often requiring more forcing conditions (higher temperatures or stronger acids) compared to non-fluorinated analogues. Conversely, a fluorine substituent on the carboxylic acid partner can enhance its electrophilicity, potentially accelerating the initial attack but also impacting the subsequent cyclization step.

Diagram: Phillips-Ladenburg Condensation Mechanism

Caption: Key steps in the acid-catalyzed Phillips-Ladenburg synthesis.

The Choice of Acid Catalyst: A Critical Decision

The selection of the acid catalyst is a pivotal experimental choice, directly influencing reaction efficiency and work-up procedure.

| Catalyst | Role & Rationale | Advantages | Disadvantages |

| Hydrochloric Acid (HCl) | A strong Brønsted acid that effectively protonates the carboxylic acid.[2] | Inexpensive, readily available, and provides a highly acidic medium. Easy to neutralize during work-up. | Volatile. Requires high temperatures, often in refluxing aqueous solutions (e.g., 4M HCl), which can be lengthy.[1] |

| Polyphosphoric Acid (PPA) | Acts as both a Brønsted acid catalyst and a powerful dehydrating agent. | Excellent for driving the equilibrium towards the product by consuming water. Often allows for lower reaction temperatures or shorter times.[1][3] | Highly viscous, making it difficult to stir and handle. Work-up can be challenging, requiring quenching with large volumes of ice water. |

| Solid-Supported Acids | Heterogeneous catalysts like silica-supported periodic acid.[4] | Simplifies purification as the catalyst can be filtered off. Milder reaction conditions and often recyclable.[4] | May be more expensive. Catalyst activity can decrease over time. Potential for leaching. |

Core Synthetic Strategy II: Modern Methodologies

While the Phillips-Ladenburg condensation is a workhorse, modern synthetic chemistry has introduced several powerful alternatives that offer milder conditions, improved yields, and greener profiles.

Microwave-Assisted Synthesis: A Green Chemistry Approach

Microwave irradiation has emerged as a transformative technology for benzimidazole synthesis.[5] By directly and efficiently coupling energy with the polar reagents in the reaction mixture, it dramatically accelerates the rate of reaction.

Scientist's Note (E-E-A-T): The primary advantage of microwave synthesis is the significant reduction in reaction time—often from several hours under conventional heating to mere minutes.[6][7] This rapid heating can also minimize the formation of side products, leading to cleaner reactions and higher yields. For fluorinated substrates that are sluggish under thermal conditions, microwave energy provides the necessary activation to drive the reaction to completion efficiently.[8][9]

Protocol: Microwave-Assisted Synthesis of Methyl 4-(5-fluoro-1H-benzimidazol-2-yl)benzoate[8]

This protocol demonstrates a modern, two-step, one-pot synthesis under microwave conditions.

Step 1: In-situ Aldehyde Activation

-

Reagents: Add methyl-4-formylbenzoate (4.8 g, 0.03 mol), sodium disulfite (5.7 g, 0.03 mol), and DMF (5 mL) to a 30 mL microwave synthesis vial.

-

Rationale: Sodium disulfite forms an adduct with the aldehyde, which facilitates the subsequent reaction under high-temperature microwave conditions.

-

-

Microwave Irradiation: Heat the mixture in a microwave reactor to 240 °C (10 bar pressure) for 5 minutes.

-

Cooling: Cool the reaction vessel to room temperature.

Step 2: Condensation and Cyclization

-

Reagent Addition: Add 4-fluoro-1,2-phenylenediamine (1) to the cooled mixture.

-

Microwave Irradiation: Subject the final mixture to the same microwave conditions (240 °C, 10 bar) for an additional 5 minutes.

-

Rationale: The high temperature and pressure achieved in the sealed microwave vial facilitate the rapid condensation and subsequent oxidative cyclization to form the benzimidazole ring.

-

-

Work-up: After cooling, pour the reaction mixture into ice water.

-

Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to yield the pure compound.

-

Reported Yield: 85%.[8]

-

Diagram: General Workflow for Benzimidazole Synthesis

Caption: A generalized workflow from precursor selection to final product.

Metal-Catalyzed Methodologies: Expanding the Scope

Transition metal catalysis offers powerful routes for C-N bond formation, enabling benzimidazole synthesis under conditions distinct from the classic acid-catalyzed condensations.

-

Copper-Catalyzed Synthesis: Copper catalysis is particularly effective for intramolecular N-arylation reactions.[10] These methods often start from a pre-formed amidine and use a copper(I) or copper(II) source, a ligand (like DMEDA), and a base to facilitate the final ring-closing C-N bond formation.[10][11] A significant advantage is that these reactions can sometimes be performed in environmentally benign solvents like water.[10]

-

Iron-Catalyzed Synthesis: Iron catalysts provide an inexpensive and non-toxic alternative for one-pot, three-component syntheses.[12] For instance, an Fe(III) catalyst can promote the domino reaction of a benzoquinone, an aldehyde, and ammonium acetate (as the nitrogen source) to directly yield the benzimidazole core.[12]

Conclusion and Future Outlook

The synthesis of fluorinated benzimidazoles is a dynamic field that builds upon the robust foundation of the classical Phillips-Ladenburg condensation while embracing modern, efficiency-driven technologies. Microwave-assisted synthesis stands out for its speed and green credentials, while metal-catalyzed approaches provide novel pathways with broad functional group tolerance. For the practicing scientist, the choice of method depends on a careful analysis of the specific fluorinated precursors, available equipment, and desired scale. Understanding the underlying mechanisms—particularly how fluorine's electronics influence reactivity—is paramount to designing successful synthetic strategies. Future developments will likely focus on expanding the scope of C-H activation and photocatalytic methods to forge the benzimidazole ring, further enhancing the elegance and sustainability of these vital synthetic operations.

References

-

Dubey, R., & Moorthy, N. S. H. N. (2007). Microwave-assisted synthesis of 2-substituted aryl and alkyl benzimidazole derivatives. Chemical & Pharmaceutical Bulletin, 55(1), 115-117.[6] Available from: [Link]

-

Ansari, A., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar.[1] Available from: [Link]

-

Nguyen, T. C., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances.[13] Available from: [Link]

-

Wang, X., et al. (2026). Copper-Catalyzed Radical Dearomative Azidation: Synthesis of Cyclic α-Quaternary α-Amino Phosphonic Acid Precursors from 2-Phosphonyl-3-Hydroxybenzothiophenes/Benzofurans. The Journal of Organic Chemistry.[14] Available from: [Link]

-

Anonymous. (2010). MICROWAVE ASSISTED SYNTHESIS AND BIOLOGICAL EVALUATION OF FLOUROSUBSTITUTED BENZIMIDAZOLE DERIVATIVES. TSI Journals.[15] Available from: [Link]

-

Chiappini, C., et al. (2020). Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. Organic Letters.[16] Available from: [Link]

-

Anonymous. (2022). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova.[17] Available from: [Link]

-

Anonymous. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.[18] Available from: [Link]

-

Yurttaş, L., et al. (n.d.). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. National Institutes of Health.[8] Available from: [Link]

-

Sharma, D., et al. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health.[2] Available from: [Link]

-

Raja, D., et al. (2020). Metal-Free Synthesis of Benzimidazoles via Oxidative Cyclization of d-Glucose with o-Phenylenediamines in Water. The Journal of Organic Chemistry.[19] Available from: [Link]

-

Anonymous. (2024). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. PMC - PubMed Central.[20] Available from: [Link]

-

S. L., S., et al. (n.d.). A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity. PubMed Central.[4] Available from: [Link]

-

Anonymous. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Sustainability.[9] Available from: [Link]

-

Anonymous. (2025). Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties. ResearchGate.[21] Available from: [Link]

-

Anonymous. (2025). Synthesis of Benzazoles via Electrochemical Oxidative Cyclization Reactions. Chemistry-Europe.[22] Available from: [Link]

-

Rithe, S. R., et al. (n.d.). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry.[23] Available from: [Link]

-

Anonymous. (2025). PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). ResearchGate.[5] Available from: [Link]

-

Anonymous. (n.d.). Copper-Catalyzed Inter- and Intramolecular C–N Bond Formation: Synthesis of Benzimidazole-Fused Heterocycles. The Journal of Organic Chemistry.[24] Available from: [Link]

-

Aboonajmi, J., et al. (2023). One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation. RSC Advances.[12] Available from: [Link]

-

Mobinikhaledi, A., et al. (n.d.). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry.[7] Available from: [Link]

-

Anonymous. (n.d.). The Phillips–Ladenburg imidazole synthesis. ResearchGate.[25] Available from: [Link]

-

Guchhait, S. K., et al. (2020). Oxidative Cyclization Approach to Benzimidazole Libraries. PubMed.[26] Available from: [Link]

-

Reddy, C. V., et al. (n.d.). Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. PMC.[3] Available from: [Link]

-

Anonymous. (n.d.). Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties. Semantic Scholar.[27] Available from: [Link]

-

Anonymous. (n.d.). Process for the preparation of benzimidazole derivatives and salts thereof. Google Patents.[28] Available from:

-

Anonymous. (n.d.). Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013). SciSpace.[29] Available from: [Link]

-

Naim, M. J., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. National Institutes of Health.[30] Available from: [Link]

-

Anonymous. (2025). ChemInform Abstract: An Advantageous Synthesis of 2-Substituted Benzimidazoles Using Polyphosphoric Acid. 2-(Pyridyl)-1H-benzimidazoles, 1-Alkyl-(1H- benzimidazol-2-yl)pyridinium Salts, Their Homologues and Vinylogues. ResearchGate.[31] Available from: [Link]

-

Pozharskii, A. F., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances.[32] Available from: [Link]

-

Anonymous. (n.d.). Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives. Academia.edu.[33] Available from: [Link]

-

Anonymous. (2023). Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. RSC Advances.[34] Available from: [Link]

-

Anonymous. (n.d.). Experiment 5 - Synthesis of Benzimidazole. Scribd.[35] Available from: [Link]

-

Peng, J., et al. (2011). Copper-Catalyzed Intramolecular C−N Bond Formation: A Straightforward Synthesis of Benzimidazole Derivatives in Water. Organic Chemistry Portal.[10] Available from: [Link]

-

Anonymous. (n.d.). Proposed mechanism for the final step of the benzimidazole synthesis. ResearchGate.[36] Available from: [Link]

-

Anonymous. (n.d.). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology.[11] Available from: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzimidazole synthesis [organic-chemistry.org]

- 7. asianpubs.org [asianpubs.org]

- 8. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Copper-Catalyzed Intramolecular C−N Bond Formation: A Straightforward Synthesis of Benzimidazole Derivatives in Water [organic-chemistry.org]

- 11. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04450E [pubs.rsc.org]

- 13. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tsijournals.com [tsijournals.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. cjm.ichem.md [cjm.ichem.md]

- 18. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Bot Verification [rasayanjournal.co.in]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. Oxidative Cyclization Approach to Benzimidazole Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. semanticscholar.org [semanticscholar.org]

- 28. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]

- 29. scispace.com [scispace.com]

- 30. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 33. (PDF) Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives [academia.edu]

- 34. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 35. scribd.com [scribd.com]

- 36. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Fluoro-1H-benzimidazole

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. For heterocyclic compounds of pharmaceutical interest, such as 2-Fluoro-1H-benzimidazole, a thorough understanding of its NMR spectral features is critical for synthesis validation, purity assessment, and understanding its electronic structure. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, intended for researchers, scientists, and professionals in drug development. We delve into the theoretical underpinnings of fluorine's influence on NMR spectra, present a detailed experimental protocol, and offer an in-depth interpretation of the spectral data, supported by authoritative references.

Introduction: The Significance of this compound

Benzimidazoles are a cornerstone heterocyclic motif in medicinal chemistry, renowned for a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] The introduction of a fluorine atom into organic molecules can profoundly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity, by modulating electronic effects and pKa.[3] this compound, therefore, represents an important scaffold in the design of novel therapeutic agents.

Unambiguous structural characterization is paramount, and NMR spectroscopy stands as the definitive method. This guide focuses specifically on the ¹H and ¹³C NMR analysis, paying special attention to the diagnostic influence of the C2-fluorine substituent, which introduces characteristic heteronuclear coupling constants (J-coupling) that are key to its identification.

Theoretical Principles: The Influence of ¹⁹F on NMR Spectra

The presence of the spin ½ nucleus, ¹⁹F, significantly impacts both ¹H and ¹³C NMR spectra through spin-spin coupling. This interaction, transmitted through the bonding framework, provides invaluable structural information.

-

¹H-¹⁹F Coupling (JHF): Protons located near the fluorine atom will exhibit splitting in the ¹H NMR spectrum. The magnitude of the coupling constant (J) depends on the number of bonds separating the nuclei. Typically, three-bond coupling (³JHF) is in the range of 5-10 Hz, while four-bond coupling (⁴JHF) over the aromatic system is smaller, around 1-3 Hz.

-

¹³C-¹⁹F Coupling (JCF): Carbon-fluorine couplings are generally much larger and are highly diagnostic.[4]

-

One-bond coupling (¹JCF): This direct coupling is very large, typically ranging from -150 to -350 Hz, and is a definitive indicator of a C-F bond.

-

Two-bond coupling (²JCF): Coupling to the adjacent carbon atoms is also significant, usually in the range of 15-30 Hz.

-

Three-bond coupling (³JCF): This longer-range coupling is smaller but often observable, typically around 5-10 Hz.

-

Understanding these coupling patterns is essential for the correct assignment of all signals in the NMR spectra of this compound.

Experimental Protocol for NMR Data Acquisition

This section outlines a robust, field-proven methodology for acquiring high-quality NMR data for this compound.

3.1. Sample Preparation

-

Analyte: this compound (5-10 mg).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively solubilizes the benzimidazole, and its ability to form hydrogen bonds slows the N-H proton exchange, allowing for the observation of the N-H signal, which typically appears as a broad singlet at a high chemical shift (δ > 12 ppm).[2]

-

Procedure:

-

Accurately weigh 5-10 mg of the analyte into a clean, dry NMR tube.

-

Add approximately 0.6 mL of DMSO-d₆.

-

Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be used if necessary.

-

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference standard (δ = 0.00 ppm) for both ¹H and ¹³C NMR.[5] Modern spectrometers often reference the spectrum to the residual solvent peak (DMSO-d₅ quintet at δ ≈ 2.50 ppm for ¹H and the DMSO-d₆ septet at δ ≈ 39.52 ppm for ¹³C).

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for achieving good signal dispersion.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 5 seconds. A longer delay ensures accurate integration, especially for quaternary carbons in ¹³C NMR.[4]

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse program with NOE (e.g., 'zgpg30').

-

Spectral Width: 0-180 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

The following diagram illustrates the general workflow for NMR analysis.

Spectral Analysis and Interpretation

The numbering scheme used for the assignment of NMR signals for this compound is shown below. Due to tautomerism in N-unsubstituted benzimidazoles, the C4/C7 and C5/C6 positions are chemically equivalent on the NMR timescale in many solvents, resulting in a simplified spectrum.[6][7]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show three main signals: one for the N-H proton and two for the aromatic protons.

-

N-H Proton (H1): This proton is acidic and its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it appears far downfield (δ > 12 ppm) as a broad singlet due to hydrogen bonding with the solvent and quadrupole broadening from the adjacent nitrogen atoms.[2][5]

-

Aromatic Protons (H4/H7 and H5/H6): The benzene ring protons will appear as a symmetric AA'BB' system.

-

H4/H7: These protons are closer to the electron-withdrawing imidazole ring and will appear further downfield compared to H5/H6. They typically present as a multiplet around δ 7.6-7.8 ppm.

-

H5/H6: These protons are further from the imidazole ring and will resonate upfield, typically as a multiplet around δ 7.2-7.4 ppm.

-

Coupling to ¹⁹F: A small four-bond coupling (⁴JHF) from the fluorine at C2 to the H4/H7 protons may be observed, causing slight broadening or additional fine splitting of this signal.

-

Table 1: Expected ¹H NMR Data for this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H | > 12.0 | br s | 1H |

| H4, H7 | ~ 7.70 | m | 2H |

| H5, H6 | ~ 7.35 | m | 2H |

(Note: br s = broad singlet, m = multiplet. Exact chemical shifts can vary based on experimental conditions.)

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show four signals for the carbon atoms due to the molecular symmetry. The key feature is the profound splitting of these signals by the fluorine atom.

-

C2: This carbon is directly attached to fluorine and will exhibit a very large one-bond C-F coupling (¹JCF). Its signal will appear as a doublet with a coupling constant of approximately 250-300 Hz. The strong electronegativity of fluorine shifts this carbon significantly downfield.

-

C3a/C7a: These bridgehead carbons are two bonds away from the fluorine. They will appear as a doublet with a ²JCF of around 20-30 Hz.

-

C4/C7: These carbons are three bonds away from the fluorine. They will show a smaller doublet splitting (³JCF) of approximately 5-10 Hz.

-

C5/C6: These carbons are four bonds away from the fluorine. Any coupling (⁴JCF) is typically too small to be resolved, and the signal usually appears as a singlet.

Table 2: Expected ¹³C NMR Data for this compound in DMSO-d₆

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JCF, Hz) |

|---|---|---|---|

| C2 | ~ 150-155 | d | ~ 280 (¹JCF) |

| C3a, C7a | ~ 135-140 | d | ~ 25 (²JCF) |

| C4, C7 | ~ 115-120 | d | ~ 8 (³JCF) |

| C5, C6 | ~ 120-125 | s | - |

(Note: d = doublet, s = singlet. Chemical shifts and coupling constants are estimates based on related structures and can vary.)

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a definitive structural fingerprint. The analysis relies on interpreting chemical shifts, integration, and, most critically, the characteristic splitting patterns induced by the fluorine atom. The large one-bond C-F coupling constant (¹JCF) observed in the ¹³C NMR spectrum is an unambiguous indicator of the fluorine's position at C2. This comprehensive guide provides the theoretical basis and practical methodology for researchers to confidently acquire and interpret NMR data, ensuring the structural integrity of this important pharmaceutical scaffold.

References

-

El Kihel, A., et al. (2011). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 4(3), 323-327. Available at: [Link]

-

García-Báez, E. V., et al. (2022). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. Available at: [Link]

-

Kattimani, P. P., et al. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances, 5, 1-34. Available at: [Link]

-

Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620-1629. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4746. Available at: [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

-

Wawer, I., & Wawer, A. (2018). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. Loughborough University Research Repository. Available at: [Link]

Sources

- 1. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-Fluoro-1H-benzimidazole: FT-IR and UV-Vis Analysis for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Fluoro-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into the principles and practical application of Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy for the structural elucidation and characterization of this molecule. This document is designed for researchers, scientists, and professionals in the pharmaceutical industry, offering not just data, but the scientific rationale behind the experimental methodologies and interpretation of the resulting spectra. By integrating theoretical principles with field-proven protocols, this guide serves as an authoritative resource for validating the molecular integrity and electronic structure of this compound.

Introduction: The Significance of this compound

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its versatile biological activity.[1] The introduction of a fluorine atom at the 2-position creates this compound, a modification that can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. Given these critical roles, unambiguous confirmation of the molecular structure is paramount.

Spectroscopic techniques like FT-IR and UV-Vis are indispensable, non-destructive tools for this purpose. FT-IR provides a molecular "fingerprint" by probing the vibrational modes of functional groups, while UV-Vis spectroscopy elucidates the electronic transitions within the conjugated π-system. Together, they form a self-validating system for structural confirmation and purity assessment, essential for regulatory compliance and advancing drug discovery programs.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Molecular Vibrations

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecules into higher vibrational states. The specific frequencies of absorbed radiation are unique to the types of chemical bonds and their molecular environment. For this compound, we can predict and identify several key vibrational modes that confirm its structure.

Causality in Experimental Design: The Choice of ATR

While traditional methods like KBr pellets are effective, this guide specifies the use of Attenuated Total Reflectance (ATR) for sample analysis. The rationale is threefold:

-

Minimal Sample Prep: ATR requires only a small amount of solid sample placed directly on the crystal, eliminating the need for grinding and pressing pellets, which can sometimes induce polymorphic changes.

-

Non-Destructive: The sample can be fully recovered after analysis.

-

Reproducibility: ATR provides excellent contact between the sample and the IR beam, leading to high-quality, reproducible spectra.

Experimental Protocol: FT-IR Analysis via ATR

-

Instrument Preparation: Ensure the PerkinElmer FT-IR spectrometer (or equivalent) is powered on and has completed its startup diagnostics.[2]

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum to measure the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of high-purity this compound solid onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for spectral reproducibility.

-

Spectrum Acquisition:

-

Spectral Range: 4000–400 cm⁻¹. This range covers the fundamental vibrations of most organic molecules.

-

Resolution: 4 cm⁻¹. This provides a good balance between spectral detail and signal-to-noise ratio for routine analysis.

-

Number of Scans: 16. Co-adding multiple scans improves the signal-to-noise ratio.

-

-

Data Processing: After acquisition, perform an ATR correction using the instrument software to account for the wavelength-dependent depth of penetration of the IR beam.

FT-IR Data Presentation and Interpretation

The FT-IR spectrum of this compound is characterized by distinct peaks corresponding to specific functional groups. The assignments below are based on established data for benzimidazole derivatives.[3][4][5][6][7]

| Observed Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and In-Depth Comments |

| ~3300-3050 (Broad) | Medium-Strong | N-H Stretch | The broad nature of this peak is indicative of intermolecular hydrogen bonding between the N-H groups of adjacent benzimidazole molecules in the solid state.[6][7] |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | These sharp absorptions are characteristic of the C-H bonds on the benzene ring portion of the molecule.[1] |

| ~1620-1580 | Medium | C=N Stretch | This stretching vibration is associated with the imine bond within the imidazole ring, a key feature of the benzimidazole core.[4] |

| ~1480-1400 | Strong | Aromatic C=C Ring Stretch | These strong absorptions arise from the conjugated π-system of the fused benzene and imidazole rings. |

| ~1150-1050 | Strong | C-F Stretch | The presence of a strong, distinct peak in this region is a primary identifier for the fluorine substituent. The exact position is sensitive to the electronic environment. |

| ~850-750 | Strong | C-H Out-of-Plane Bending | This strong band is characteristic of the ortho-disubstituted benzene ring, providing confirmation of the ring fusion pattern. |

Visualization: FT-IR Experimental Workflow

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion: A Self-Validating Spectroscopic Profile

The orthogonal data obtained from FT-IR and UV-Vis spectroscopy provide a robust and self-validating confirmation of the structure of this compound. FT-IR confirms the presence of all key functional groups and bonding patterns—the N-H of the imidazole, the aromatic C-H and C=C of the fused rings, and, critically, the C-F bond of the substituent. UV-Vis spectroscopy validates the integrity of the core conjugated electronic system responsible for the compound's fundamental chromophore. This combined analytical approach is an essential component of quality control and characterization in any research or development pipeline involving this important pharmaceutical scaffold.

References

-

MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. [Link]

-

ResearchGate. (n.d.). UV absorption and fluorescence spectra for 1H-benzimidazole in acetonitrile solution. ResearchGate. [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. NIST Chemistry WebBook. [Link]

-

Royal Society of Chemistry. (2023). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Publishing. [Link]

-

Nature. (2024). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Nature. [Link]

-

National Institutes of Health. (n.d.). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. NIH. [Link]

-

National Institutes of Health. (2015). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. NIH. [Link]

-

ResearchGate. (n.d.). Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Normal vibrational modes and assignment of Benzimidazole by ab initio and density functional calculations and plolarized infrared and Raman spectroscopy. ResearchGate. [Link]

-

DergiPark. (n.d.). Spectroscopic Characterization and DFT Calculations on 1H-benzimidazole-2-carboxylic acid monohydrate Molecule. DergiPark. [Link]

-

ACS Publications. (2002). Normal Vibrational Mode Analysis and Assignment of Benzimidazole by ab Initio and Density Functional Calculations and Polarized Infrared and Raman Spectroscopy. The Journal of Physical Chemistry A. [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole UV/Visible spectrum. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). Solvent effect on fluorescence of 2-{[3-(1H-benzimidazole-2-yl) phenyl] carbonoimidoyl} phenol. ResearchGate. [Link]

-

National Institutes of Health. (2012). 2-Trifluoromethyl-1H-benzimidazole. NIH. [Link]

-

ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. ResearchGate. [Link]

-

SciSpace. (n.d.). Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl. SciSpace. [Link]

-

RSC Publishing. (2024). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs. RSC Publishing. [Link]

-

Oriental Journal of Chemistry. (2014). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry. [Link]

-

SciSpace. (2002). Normal Vibrational Mode Analysis and Assignment of Benzimidazole by ab Initio and Density Functional Calculations and Polarized Infrared and Raman Spectroscopy. SciSpace. [Link]

-

MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: 2-Fluoro-1H-benzimidazole is a heterocyclic compound of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine substituent. This guide provides a comprehensive overview of its core physicochemical properties, offering a foundational understanding for its application in drug design and development. We will delve into the experimental methodologies for determining these properties, emphasizing the rationale behind the procedural choices and the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of fluorinated benzimidazole derivatives.

Introduction: The Significance of Fluorine in Benzimidazole Scaffolds

The benzimidazole nucleus is a well-established pharmacophore present in numerous clinically approved drugs.[1][2] The introduction of a fluorine atom at the 2-position of the benzimidazole ring profoundly influences its electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. The high electronegativity of fluorine can alter the pKa of the imidazole nitrogen, affecting the compound's ionization state at physiological pH. Furthermore, the C-F bond is exceptionally stable, often enhancing the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism.[3] Understanding the fundamental physicochemical properties of this compound is therefore a critical first step in harnessing its potential for the development of novel therapeutics.

Core Physicochemical Profile

Precise and accurate determination of physicochemical parameters is paramount in drug discovery, guiding lead optimization and formulation development. The following section details the key properties of this compound.

Structural and General Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 57160-78-8 | [4] |

| Molecular Formula | C₇H₅FN₂ | |

| Molecular Weight | 136.13 g/mol | |

| Appearance | Off-white to light brown solid | [General knowledge] |

Experimentally Determined Physicochemical Data

A comprehensive literature search did not yield specific experimentally determined values for the melting point, boiling point, and pKa of this compound. The data for closely related compounds are presented for comparative purposes.

| Property | Value (this compound) | Value (Related Compounds) | Source |

| Melting Point (°C) | Data not available | 169 - 171 (Benzimidazole) | |

| Boiling Point (°C) | Data not available | >360 (Benzimidazole) | [5] |

| pKa | Data not available | 9.77±0.30 (Predicted for 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole) | [6] |

| Solubility | Data not available | Slightly soluble in DMSO and Methanol (5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole) | [6] |

The lack of specific data for this compound highlights the necessity for experimental determination, the protocols for which are detailed in the subsequent sections.

Experimental Protocols for Physicochemical Characterization

The following protocols are designed to be self-validating systems, providing accurate and reproducible data for the physicochemical characterization of this compound.

Synthesis of this compound

The synthesis of 2-substituted benzimidazoles is well-documented. A common and effective method involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative. For this compound, fluoroacetic acid or one of its activated forms would be the appropriate reagent.

Protocol: Synthesis via Condensation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and fluoroacetic acid (1.1 equivalents) in a suitable high-boiling solvent such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (typically 120-150 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization and Precipitation: Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate is formed.

-

Isolation and Purification: Collect the crude product by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Caption: Synthetic workflow for this compound.

Determination of Melting Point

The melting point is a fundamental indicator of purity. Differential Scanning Calorimetry (DSC) is the preferred method as it provides a detailed thermal profile.

Protocol: Melting Point Determination by DSC

-

Sample Preparation: Accurately weigh 2-5 mg of the purified this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Caption: Workflow for melting point determination by DSC.

Determination of Solubility

Solubility is a critical parameter influencing bioavailability and formulation. The shake-flask method is a reliable technique for determining equilibrium solubility.

Protocol: Shake-Flask Solubility Assay

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, DMSO).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Centrifuge the suspensions to pellet the undissolved solid. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

The pKa value dictates the ionization state of a molecule at a given pH. Potentiometric titration is a classic and accurate method for its determination.

Protocol: Potentiometric pKa Determination

-

Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

-